molecular formula C11H16BNO4S B1312709 3-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 690662-96-5

3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1312709
CAS No.: 690662-96-5
M. Wt: 269.13 g/mol
InChI Key: HQOWPGGTRBFYFE-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO4S and a molecular weight of 269.13 g/mol It is a boronic acid derivative featuring a piperidine ring attached to a phenyl ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperidin-1-ylsulfonyl Intermediate: The initial step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidin-1-ylsulfonyl intermediate.

    Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, optimization of reaction conditions such as temperature and solvent, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Piperidin-1-ylsulfonyl)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological assays.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition or receptor modulation. The sulfonyl group enhances the compound’s stability and solubility, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-ylsulfonyl)benzoic acid
  • 4-(Piperidin-1-ylsulfonyl)benzoyl chloride
  • 1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine

Uniqueness

3-(Piperidin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a piperidin-1-ylsulfonyl group. This combination imparts distinct chemical properties, such as the ability to participate in cross-coupling reactions and form reversible covalent bonds with biological molecules. These features make it a versatile compound in various fields of research and application.

Properties

IUPAC Name

(3-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWPGGTRBFYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463828
Record name 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690662-96-5
Record name 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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